Methyl bromopyruvate
Overview
Description
Methyl bromopyruvate, also known as methyl 3-bromo-2-oxopropanoate, is a chemical compound with the molecular formula C4H5BrO3. It is a colorless liquid characterized by its bromine and ester functional groups.
Mechanism of Action
Target of Action
Methyl bromopyruvate is primarily an inhibitor of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, carbonic anhydrase, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular environment.
Biochemical Pathways
this compound affects the carbonic anhydrase pathway, which plays a crucial role in maintaining acid-base balance in the body and facilitating CO2 transport . By inhibiting carbonic anhydrase, this compound disrupts these processes, potentially leading to an imbalance in pH and impaired CO2 transport.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. These may include changes in intracellular pH, disruption of CO2 transport, and potential effects on other processes that depend on the normal function of carbonic anhydrase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting .
Biochemical Analysis
Biochemical Properties
Methyl bromopyruvate plays a significant role in biochemical reactions, primarily as an inhibitor of carbonic anhydrase . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds such as 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and methyl-1-(bromomethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate . The nature of these interactions often involves the inhibition of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, disturbing redox homeostasis, and decreasing nucleotide synthesis . These effects are particularly pronounced in cancer cells, where this compound can potentiate the cytotoxic effects of treatments such as ionizing radiation . Additionally, it has been observed to cause morphological alterations in cells, which may be indicative of its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of carbonic anhydrase . At the molecular level, it exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition. This inhibition can result in changes in gene expression and alterations in metabolic pathways. For example, this compound has been shown to inhibit glycolysis by targeting key enzymes involved in this pathway . This inhibition disrupts the energy production processes within cells, leading to cytotoxic effects, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can cause inhibition of glycolysis, disturbance of redox homeostasis, and decreased nucleotide synthesis over time . The stability and degradation of this compound are also important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the cytotoxic effects of this compound can be potentiated by treatments such as ionizing radiation, highlighting its potential for use in combination therapies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low dosages of this compound can effectively induce cell death in tumor-bearing animal models without causing significant systemic toxicity . Higher dosages can lead to considerable toxicities in organs such as the liver . The therapeutic dose and method of delivery are critical factors in determining the efficacy and safety of this compound in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis. It disrupts the glycolytic pathway by inhibiting key enzymes, leading to a decrease in energy production and an increase in metabolic perturbation . This disruption can affect metabolic flux and metabolite levels, particularly in cancer cells that rely heavily on glycolysis for energy production . The inhibition of glycolysis by this compound can also lead to alterations in redox balance and nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to be transported into cells via monocarboxylate transporters, which are responsible for the bidirectional transport of lactate . This transport mechanism allows this compound to accumulate within cells, where it can exert its cytotoxic effects. The distribution of this compound within tissues can also influence its localization and accumulation, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, where it can interact with target enzymes and proteins . The targeting signals and post-translational modifications that direct this compound to these compartments are important factors in determining its subcellular localization. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bromopyruvate can be synthesized through the esterification of 3-bromopyruvic acid with methanol in the presence of a catalyst. The preparation method involves slowly adding bromine dropwise to a solution of methyl pyruvate and its solvent at 65°C, with continuous stirring. The dropping time should be longer than 45 minutes to ensure proper reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of appropriate catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl bromopyruvate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Esterification: It can participate in esterification reactions to form various esters.
Oxidation and Reduction: this compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Esterification: Methanol and a suitable acid catalyst, such as sulfuric acid, are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyruvates, while esterification reactions produce different esters .
Scientific Research Applications
Methyl bromopyruvate has diverse applications in scientific research:
Biology: this compound is studied for its potential as an anticancer agent.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyruvate: A closely related compound with similar anticancer properties.
Bromopyruvic Acid: Another derivative of pyruvic acid with similar chemical properties and applications.
Uniqueness
Methyl bromopyruvate is unique due to its specific ester functional group, which allows for versatile applications in organic synthesis. Its potential as an anticancer agent also sets it apart from other similar compounds, making it a valuable tool in both chemical and biomedical research .
Properties
IUPAC Name |
methyl 3-bromo-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONVZMIFQQQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326318 | |
Record name | Methyl bromopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-63-0 | |
Record name | 7425-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl bromopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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